N-(2-chlorophenyl)-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and a pyrrolidine-1-carbonyl moiety at position 4. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrrolidine carbonyl and cyclopropyl groups may enhance binding affinity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-14-5-1-2-6-15(14)21-18(25)12-24-17(11-16(22-24)13-7-8-13)19(26)23-9-3-4-10-23/h1-2,5-6,11,13H,3-4,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLZLVKDYEQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NC3=CC=CC=C3Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]acetamide is a compound that belongs to the class of acylated pyrazoles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structure
The molecular formula for this compound is C_{15}H_{17}ClN_{4}O. The structure features:
- Pyrazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Acetamide Group : An acetamide functional group attached to the pyrazole.
- Chlorophenyl Substituent : A 2-chlorophenyl group that may influence biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 292.77 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds within the pyrazole class can exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzymatic Inhibition : These compounds may act as inhibitors for specific enzymes, such as protein kinases, which are crucial in cancer signaling pathways.
Therapeutic Applications
- Cancer Treatment : The potential of this compound as an anticancer agent has been explored in several studies. Its structure allows for selective targeting of cancer cells while minimizing effects on normal cells.
- Neurological Disorders : Some pyrazole derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Study 1: Anticancer Activity
In a recent study published in MDPI, researchers evaluated the anticancer properties of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of tumor growth in vitro and in vivo models, particularly against breast and lung cancer cell lines .
Study 2: Enzymatic Inhibition
Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated a strong inhibitory effect on c-Met kinase, which is often overexpressed in various cancers . This suggests a mechanism by which the compound could exert its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its potency and selectivity. Ongoing SAR studies aim to identify the most effective structural modifications that enhance therapeutic efficacy while reducing toxicity .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazole core distinguishes it from analogs with imidazole (e.g., 7n, 7o, 7p in ), benzothiazole (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide in ), or indole systems (e.g., 6y in ). Pyrazole derivatives are known for metabolic stability due to their aromaticity and resistance to oxidation, whereas imidazole-containing compounds may exhibit higher polarity and hydrogen-bonding capacity .
Substituent Analysis
- Chlorophenyl Groups: The 2-chlorophenyl group in the target compound is shared with 7n, 7o, 7p (), and methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate ().
- Cyclopropyl vs. Phenyl/Trifluoromethyl : The cyclopropyl group in the target compound introduces steric hindrance and conformational rigidity, contrasting with bulkier substituents like the trifluoromethylbenzothiazole in or the phenylimidazole in . Such differences may influence pharmacokinetic properties, such as membrane permeability .
- Pyrrolidine Carbonyl vs. Other Carbonyl Groups: The pyrrolidine-1-carbonyl moiety in the target compound provides a secondary amide linkage, enabling hydrogen bonding. This contrasts with ester groups (e.g., methyl [...] acetate in ) or thioamide functionalities (e.g., 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide in ), which alter electronic properties and metabolic pathways .
Physical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
